beta-D-Gulofuranose

Description

Structure

3D Structure

Properties

CAS No. |

41847-50-1 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |

InChI Key |

AVVWPBAENSWJCB-FDROIEKHSA-N |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of beta-D-Gulofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of beta-D-Gulofuranose, a five-membered ring isomer of the rare aldohexose D-gulose. While research on this specific furanose form is limited, this document consolidates available data on its chemical and physical characteristics, spectroscopic profile, and potential biological significance. Drawing inferences from its parent compound, D-gulose, and related rare sugars, this guide explores its potential roles in metabolic pathways and as a subject for drug discovery. Methodologies for synthesis, purification, and analysis are presented based on established protocols for similar carbohydrate structures, offering a foundational resource for researchers in glycobiology and medicinal chemistry.

Chemical and Physical Properties

This compound is a monosaccharide with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol . As a furanose, it possesses a five-membered ring structure. Its systematic IUPAC name is (2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 41847-50-1 |

| PubChem CID | 15560224 |

| ChEBI ID | CHEBI:151369 |

| InChI | InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |

| InChIKey | AVVWPBAENSWJCB-FDROIEKHSA-N |

| Canonical SMILES | C(--INVALID-LINK--O)O)O">C@HO)O |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 180.16 g/mol |

| Exact Mass | 180.06338810 Da |

| XLogP3-AA | -2.6 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 110 Ų |

| Heavy Atom Count | 12 |

| Complexity | 151 |

Spectroscopic Data

Table 3: Predicted NMR Data for this compound (Based on general carbohydrate NMR data)

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 3.5 - 5.5 | Anomeric proton (H-1) is expected to be in the downfield region of this range. Significant signal overlap is common for other ring protons. |

| ¹³C | 60 - 110 | The anomeric carbon (C-1) typically appears in the 95-110 ppm region. |

Synthesis and Purification

A specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, general methods for the synthesis of furanosides from unprotected or protected sugars can be adapted. One common approach involves the acid-catalyzed isomerization of the more stable pyranose form in a suitable solvent system, followed by chromatographic separation.

Experimental Protocol: Synthesis and Purification of this compound (Generalized)

This protocol is a generalized procedure based on established methods for the preparation and purification of furanose sugars. Optimization will be necessary.

Objective: To synthesize and purify this compound from D-gulose.

Materials:

-

D-gulose

-

Anhydrous acidic catalyst (e.g., Amberlyst 15 resin, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., pyridine, dimethylformamide)

-

Deionized water

-

Solvents for chromatography (e.g., ethyl acetate, ethanol, water)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates and appropriate visualization reagents (e.g., ceric ammonium (B1175870) molybdate (B1676688) stain)

Procedure:

-

Isomerization:

-

Dissolve D-gulose in an anhydrous solvent.

-

Add the acidic catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC. The furanose form is generally less polar than the pyranose form.

-

Once equilibrium is reached or the desired amount of furanose is observed, cool the reaction mixture to room temperature.

-

-

Purification:

-

Neutralize the acidic catalyst. If a resin is used, it can be filtered off. If a soluble acid is used, it can be neutralized with a suitable base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

The resulting syrup is then subjected to silica gel column chromatography.

-

A gradient elution system, for example, starting with a non-polar solvent system (e.g., ethyl acetate/ethanol) and gradually increasing the polarity with a more polar solvent (e.g., water), is typically employed to separate the furanose and pyranose anomers.

-

Collect fractions and analyze by TLC to identify those containing the desired this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

-

Biological Role and Signaling Pathways

Direct experimental evidence for the biological role and involvement in signaling pathways of this compound is currently lacking. However, insights can be drawn from studies on its parent sugar, D-gulose, and other rare sugars like D-allose.

D-gulose has been suggested to influence blood glucose levels. Furthermore, related rare sugars have demonstrated anti-cancer properties. For instance, D-allose has been shown to inhibit the growth of cancer cells by reducing the expression of glucose transporter 1 (GLUT1). This effect is potentially mediated through the induction of the tumor suppressor thioredoxin-interacting protein (TXNIP).

Given the structural similarity, it is plausible that D-gulose and its furanose form could interact with signaling pathways that are central to glucose metabolism and cell growth, such as the PI3K/Akt and mTOR pathways. High glucose levels have been shown to alter PI3K/Akt signaling, which is crucial for cell proliferation and angiogenesis. The mTOR pathway, a key regulator of cell growth and metabolism, is also known to be influenced by glucose availability.

Experimental Protocol: Investigating the Effect of this compound on a Cancer Cell Signaling Pathway (Generalized)

This protocol provides a general workflow to assess the impact of this compound on a signaling pathway in a cancer cell line.

Objective: To determine if this compound affects the PI3K/Akt/mTOR signaling pathway in a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., a line known to be sensitive to glucose metabolism inhibition)

-

Cell culture medium and supplements

-

This compound

-

Positive control (e.g., a known inhibitor of the pathway)

-

Negative control (vehicle)

-

Reagents for Western blotting (lysis buffer, antibodies against total and phosphorylated Akt, mTOR, etc.)

-

Reagents for cell viability assay (e.g., MTT, WST-1)

Procedure:

-

Cell Culture and Treatment:

-

Culture the chosen cancer cell line to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a predetermined time. Include positive and negative controls.

-

-

Cell Viability Assay:

-

Perform a cell viability assay to determine the effect of this compound on cell proliferation.

-

-

Western Blot Analysis:

-

Lyse the treated cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

-

Visualizations

Chemical Structure

An In-depth Technical Guide on the Discovery and Isolation of beta-D-Gulofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Gulofuranose, a five-membered ring isomer of the rare sugar D-gulose, represents a unique carbohydrate structure with potential applications in medicinal chemistry and drug development. Unlike its more common hexose (B10828440) counterparts, D-gulose is not readily found in nature and its discovery is intrinsically linked to the foundational work of Emil Fischer in elucidating the stereochemistry of sugars. Consequently, the isolation of this compound from natural sources is not a feasible approach. This technical guide provides a comprehensive overview of the historical context of D-gulose's discovery and focuses on the chemical synthesis methodologies that are pertinent to the preparation of its furanose form. Detailed experimental considerations, purification strategies, and characterization techniques are discussed. Due to the scarcity of direct research on this compound, this guide draws upon established principles of carbohydrate chemistry and provides a logical framework for its synthesis and isolation in a laboratory setting.

Introduction: The Elusive Nature of D-Gulose and its Furanose Isomer

D-gulose is an aldohexose that is an epimer of D-galactose at the C-3 position and of D-idose at the C-2 position. Its discovery was not the result of isolation from a natural product, but rather a consequence of the systematic synthetic and degradative studies on monosaccharides pioneered by Emil Fischer in the late 19th century. Fischer's work on the structure and configuration of sugars, which led to his Nobel Prize in Chemistry in 1902, involved the synthesis of various stereoisomers, including D-gulose.

In solution, D-gulose, like other aldoses, exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms. The cyclic forms can be six-membered rings (pyranoses) or five-membered rings (furanoses), with each existing as alpha and beta anomers. While the pyranose forms (alpha- and beta-D-gulopyranose) are generally more stable and thus more prevalent in solution, the furanose forms (alpha- and this compound) are also present, albeit in smaller proportions. The this compound isomer is characterized by the hydroxyl group at the anomeric carbon (C-1) being in a cis relationship to the hydroxymethyl group at C-4 in a Haworth projection.

Given that D-gulose itself is a synthetic target, the "isolation" of this compound is, in practice, a challenge of chemical synthesis and purification. This guide will therefore focus on the synthetic pathways to D-gulose and the strategies that can be employed to favor the formation and isolation of its beta-furanose isomer.

Synthesis of D-Gulose: The Precursor to this compound

The primary and historically significant method for the synthesis of D-gulose is the Kiliani-Fischer synthesis . This reaction allows for the elongation of an aldose carbon chain by one carbon atom.

The Kiliani-Fischer Synthesis of D-Gulose

The synthesis starts with the readily available aldopentose, D-xylose. The key steps are as follows:

-

Cyanohydrin Formation: D-xylose is treated with hydrogen cyanide (HCN) to form a mixture of two diastereomeric cyanohydrins at the new chiral center (C-2).

-

Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, yielding a mixture of D-gulonic acid and D-idonic acid.

-

Lactonization: The aldonic acids are then converted to their corresponding gamma-lactones.

-

Reduction: The lactones are reduced to the corresponding aldoses. The reduction of D-gulono-1,4-lactone yields D-gulose.

This process inherently produces a mixture of epimers (D-gulose and D-idose), necessitating a separation step.

Strategies for the Preparation and Isolation of this compound

Direct synthesis of a specific anomer and ring form of a sugar is a significant challenge in carbohydrate chemistry. The equilibrium between the different forms in solution is dynamic, and the furanose form is often the minor component. However, several strategies can be employed to increase the yield and facilitate the isolation of this compound.

Thermodynamic vs. Kinetic Control of Cyclization

The formation of pyranose versus furanose rings is governed by both thermodynamic and kinetic factors.

-

Thermodynamic Control: Under conditions of equilibrium (e.g., prolonged reaction times, elevated temperatures), the most stable isomer will predominate. For most hexoses, the six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring.

-

Kinetic Control: Under conditions where the reaction is rapid and irreversible (or trapped), the product that is formed fastest will be the major product. The formation of the furanose ring can sometimes be kinetically favored.

Manipulating reaction conditions such as temperature, solvent, and the use of catalysts can influence the ratio of furanose to pyranose forms in the product mixture.

Synthesis of Protected D-Gulofuranose Derivatives

A common and effective strategy to "lock" the sugar in its furanose form is to introduce protecting groups that selectively react with or stabilize the furanose structure.

Experimental Protocol: Synthesis of a Protected D-Gulofuranoside

This protocol outlines a general approach for the synthesis of a methyl D-gulofuranoside, which can then be deprotected to yield the free sugar.

Materials:

-

D-Gulose

-

Anhydrous methanol (B129727)

-

Strong acid catalyst (e.g., Amberlite IR-120 H+ resin, acetyl chloride)

-

Anhydrous acetone

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium methoxide (B1231860) in methanol

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Fischer Glycosylation (to form methyl gulosides):

-

Suspend D-gulose in anhydrous methanol.

-

Add a catalytic amount of a strong acid catalyst.

-

Reflux the mixture until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate), filter, and concentrate the filtrate. This will yield a mixture of methyl alpha/beta-gulopyranosides and alpha/beta-gulofuranosides.

-

-

Selective Acetonide Protection (to favor furanose):

-

Dissolve the mixture of methyl gulosides in anhydrous acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature. The formation of a di-O-isopropylidene derivative is indicative of a furanose structure (1,2:5,6-di-O-isopropylidene-α-D-gulofuranose is a known derivative of the alpha anomer, and similar protection can be expected for the beta anomer).

-

Monitor the reaction by TLC.

-

Once the desired protected furanoside is formed, quench the reaction with a base, filter, and concentrate.

-

-

Purification:

-

Purify the protected methyl gulofuranoside derivative by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified protected furanoside in methanol.

-

Add a catalytic amount of sodium methoxide in methanol to remove the isopropylidene groups.

-

Stir at room temperature until deprotection is complete (monitor by TLC).

-

Neutralize with an acidic resin, filter, and concentrate to obtain the methyl beta-D-gulofuranoside.

-

To obtain the free sugar, the methyl glycoside can be hydrolyzed under acidic conditions.

-

Logical Workflow for Synthesis and Isolation

The Scant but Significant Presence of Gulofuranose Derivatives in the Biological World: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of gulofuranose derivatives in organisms. While gulofuranose is a rare sugar in nature, its derivatives play crucial roles in select biological contexts, most notably as an intermediate in vitamin C biosynthesis and as a structural component of specialized natural products. This document summarizes the current state of knowledge, presenting quantitative data where available, detailing relevant experimental protocols, and visualizing key metabolic pathways.

Introduction to Gulofuranose and its Derivatives

Gulose is a C-3 epimer of galactose and a C-4 epimer of glucose. Like other hexoses, it can exist in equilibrium between its open-chain form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. Gulofuranose refers to the furanose form of gulose. While the pyranose form is generally more stable, the furanose form can be found incorporated into various glycoconjugates. The L-enantiomer of gulose and its derivatives are the forms predominantly, though rarely, found in nature.

The most well-documented naturally occurring derivative is L-gulono-1,4-lactone, a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in many animals and a proposed pathway in plants.[1] Other notable, albeit isolated, occurrences of L-gulose have been identified in complex biomolecules produced by microorganisms.[2]

Natural Occurrence and Biological Roles

The known natural occurrences of gulofuranose and its direct precursors are limited to a few specific organisms and molecules. The following table summarizes these findings.

| Organism/Product | Molecule Containing L-Gulose Derivative | Biological Role/Significance |

| Streptomyces verticillus | Bleomycin (disaccharide moiety) | Antitumor glycopeptide antibiotic[2] |

| Thermoplasma acidophilum | Main polar lipids | Component of the cell membrane in this thermophilic archaeon[3][4][5][6] |

| Various Animals | L-Gulono-1,4-lactone | Intermediate in the biosynthesis of Vitamin C (L-ascorbic acid)[7] |

| Plants (proposed) | L-Gulono-1,4-lactone | Intermediate in an alternative pathway for Vitamin C biosynthesis[1][8][9] |

| Mucuna sempervirens (floral nectar) | L-Gulono-1,4-lactone | Substrate for L-gulonolactone oxidase-like protein, involved in hydrogen peroxide generation[10][11] |

L-Gulose in Bleomycin

Bleomycin, a potent antitumor antibiotic produced by the bacterium Streptomyces verticillus, contains a disaccharide moiety composed of L-gulose and O-carbamoyl-D-mannose.[2][12] The presence of this rare sugar is crucial for the molecule's therapeutic activity. The biosynthesis of the L-gulose component is believed to proceed through the enzymatic modification of a more common sugar precursor.

L-Gulose in Archaeal Lipids

The thermophilic archaeon Thermoplasma acidophilum incorporates L-gulose into its main polar lipids.[3][4][5][6] These lipids are essential components of the archaeal cell membrane, providing stability in its extreme environment. The biosynthesis of L-gulose in this organism has been shown to start from D-glucose.[3][4]

L-Gulono-1,4-lactone in Vitamin C Biosynthesis

In many animals, L-gulono-1,4-lactone is the direct precursor to L-ascorbic acid. It is formed from L-gulonate and is subsequently oxidized by the enzyme L-gulonolactone oxidase (GulLO).[7] While the primary pathway for vitamin C biosynthesis in plants proceeds through L-galactose, an alternative "L-gulose pathway" has been proposed.[1][8][9] This pathway involves the conversion of GDP-L-gulose to L-gulose-1-phosphate, then to L-gulose, and finally to L-gulono-1,4-lactone, which is then oxidized to ascorbic acid. Evidence for this pathway includes the detection of L-gulonolactone oxidase activity in various plant tissues.[10][11]

Biosynthesis of Gulofuranose Derivatives

The biosynthesis of L-gulose derivatives hinges on the activity of specific epimerases and other modifying enzymes. A key enzyme is GDP-mannose 3,5-epimerase (GME), which catalyzes the conversion of GDP-D-mannose into an equilibrium mixture of GDP-L-galactose and GDP-L-gulose.[1][8][13][14][15][16][17]

Below is a diagram illustrating the central role of GDP-mannose 3,5-epimerase in generating GDP-L-gulose.

The proposed L-gulose pathway for vitamin C biosynthesis in plants is depicted in the following workflow.

References

- 1. GDP-mannose 3',5'-epimerase forms GDP-L-gulose, a putative intermediate for the de novo biosynthesis of vitamin C in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Biosynthetic mechanism for L-Gulose in main polar lipids of Thermoplasma acidophilum and possible resemblance to plant ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete Polar Lipid Composition of Thermoplasma acidophilum HO-62 Determined by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]

- 11. Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acs.org [acs.org]

- 13. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Navigating the Conformational Landscape: A Technical Guide to the Stereochemistry and Conformational Analysis of beta-D-Gulofuranose

For Immediate Release

This technical guide provides a comprehensive overview of the stereochemical features and conformational analysis of beta-D-gulofuranose, a furanose sugar of interest to researchers, scientists, and professionals in drug development. While direct and extensive experimental data for this compound is limited in publicly accessible literature, this paper synthesizes foundational principles of furanoside stereochemistry and leverages data from analogous hexofuranoses to present a robust analytical framework.

Introduction to the Stereochemistry of this compound

D-Gulose is an aldohexose, a C-3 epimer of D-galactose and a C-4 epimer of D-idose. Its furanose form, gulofuranose, is a five-membered ring structure. The 'beta' designation indicates that the anomeric hydroxyl group at the C-1 position is on the same side as the exocyclic hydroxymethyl group (C-6) in the Haworth projection. The IUPAC name for this compound is (2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[1] The unique stereochemical arrangement of its hydroxyl groups influences its three-dimensional structure and, consequently, its biological activity and potential as a chiral building block in drug synthesis.

The Dynamic Conformation of the Furanose Ring: Pseudorotation

Unlike the more rigid six-membered pyranose rings that predominantly adopt chair conformations, the five-membered furanose ring is highly flexible.[2] Its conformational landscape is described by the concept of pseudorotation, a continuous series of puckered conformations that the ring can adopt with low energy barriers between them.[3] This puckering is a result of the ring's atoms moving out of a mean plane to minimize torsional strain.

The conformation of a furanose ring at any point in the pseudorotational itinerary can be described by two parameters: the puckering amplitude (τm) and the phase angle of pseudorotation (P). The phase angle P, ranging from 0° to 360°, defines the specific conformation. The major conformations are the envelope (E) forms, where four atoms are coplanar and one is out of the plane, and the twist (T) forms, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.

Methods for Conformational Analysis

The conformational equilibrium of this compound can be investigated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants (J-couplings), is a powerful tool for studying furanose conformations in solution. The magnitude of the three-bond coupling constant (³JHH) is related to the dihedral angle (φ) between the coupled protons via the Karplus equation.[4][5]

Karplus Equation: J(φ) = Acos²(φ) + Bcos(φ) + C

The parameters A, B, and C are empirically derived. For furanosides, small ³JHH values (0–2 Hz) are typically observed for protons with a dihedral angle of approximately 90° (trans), while larger values are seen for cis protons.[6][7] By measuring the J-couplings around the furanose ring, the predominant conformations in solution can be inferred.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These values are estimated based on the published data for beta-D-glucofuranose in D₂O and known effects of epimerization. Actual experimental values may vary.

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| C1 | ~5.2 | ~104.0 |

| C2 | ~4.1 | ~77.0 |

| C3 | ~4.2 | ~78.0 |

| C4 | ~4.3 | ~73.0 |

| C5 | ~4.0 | ~71.0 |

| C6 | ~3.7-3.9 | ~64.0 |

Table 2: Typical Vicinal Proton-Proton Coupling Constants (³JHH) in Furanosides

| Coupling | Typical Value (Hz) for cis protons | Typical Value (Hz) for trans protons |

| J₁,₂ | 4.0 - 7.0 | 0 - 2.0 |

| J₂,₃ | 4.0 - 7.0 | 0 - 2.0 |

| J₃,₄ | 4.0 - 7.0 | 0 - 2.0 |

| J₄,₅ | 3.0 - 6.0 | 5.0 - 9.0 |

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for exploring the potential energy surface of furanose sugars. These methods can calculate the relative energies of different conformers and predict NMR coupling constants.

DFT calculations can be used to optimize the geometry of various envelope and twist conformers and determine their relative stabilities.[8][9] MD simulations can model the dynamic behavior of the molecule in solution over time, providing insights into the conformational equilibrium and the barriers to interconversion.

Table 3: Hypothetical Relative Energies of this compound Conformers

Note: These are hypothetical values to illustrate the expected small energy differences between furanose conformers. Actual values would require specific DFT calculations.

| Conformer | Puckering | Relative Energy (kcal/mol) |

| North (N) | ³E (C3-endo) | 0.2 |

| ³T₂ | 0.0 (Reference) | |

| South (S) | ₂E (C2-endo) | 0.5 |

| ₂T³ | 0.3 |

Experimental and Computational Protocols

Protocol for NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a pure sample of this compound (or a derivative) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

-

Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) to assign proton-proton connectivities and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons, aiding in the assignment of the ¹³C spectrum.

-

-

Data Analysis:

-

Process the spectra using appropriate software.

-

Measure the chemical shifts and coupling constants from the 1D ¹H spectrum, using the 2D spectra to resolve any overlapping signals.

-

Use the measured ³JHH values in conjunction with the Karplus equation to determine the probable dihedral angles and infer the predominant ring conformation(s) in solution.

-

Protocol for Computational Conformational Analysis

-

Structure Building: Construct an initial 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields initially.

-

Geometry Optimization and Energy Calculation:

-

For the lowest energy conformers identified, perform geometry optimization and frequency calculations using a higher level of theory, such as DFT (e.g., with the B3LYP functional and a basis set like 6-31G(d,p)).[8]

-

The solvent effects can be included using a continuum solvation model (e.g., PCM).

-

-

Analysis:

-

Compare the relative energies of the optimized conformers to determine their theoretical populations.

-

Calculate the theoretical NMR coupling constants for each low-energy conformer and compare them with the experimental values to validate the computational model.

-

Conclusion and Future Outlook

The stereochemistry and conformational flexibility of this compound are key determinants of its chemical and biological properties. While a detailed experimental characterization is not yet widely published, a robust understanding can be achieved by applying established NMR and computational techniques, guided by data from analogous sugars like beta-D-glucofuranose. The protocols and data presented in this guide provide a framework for researchers to investigate the conformational landscape of this compound and its derivatives. Further dedicated experimental studies are warranted to provide precise quantitative data, which will be invaluable for the rational design of novel therapeutics and chiral synthons based on the D-gulose scaffold.

References

- 1. This compound | C6H12O6 | CID 15560224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Karplus equation - Wikipedia [en.wikipedia.org]

- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. J-Coupling Analysis as a Means for Stereochemical Assignments in Furanosides [iris.unina.it]

- 8. researchgate.net [researchgate.net]

- 9. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Furanose vs. Pyranose Forms of D-Gulose: An In-depth Technical Guide

For Immediate Release

Introduction: The Dynamic Nature of Monosaccharides in Solution

In aqueous solutions, monosaccharides with five or more carbons, such as D-gulose, exist as an equilibrium mixture of their open-chain aldehyde or ketone form and their cyclic hemiacetal or hemiketal forms. The formation of these cyclic structures, the five-membered furanose and the six-membered pyranose rings, is a spontaneous and reversible process. The distribution between these forms is dictated by their relative thermodynamic stabilities, which are influenced by a variety of factors including ring strain, steric interactions, and stereoelectronic effects.

Generally, for aldohexoses, the pyranose form is thermodynamically more stable and therefore predominates in solution.[1][2] This stability is largely attributed to the chair conformation of the pyranose ring, which minimizes angular and torsional strain. In contrast, the furanose ring adopts more strained envelope or twist conformations.[1] However, the specific stereochemistry of the sugar, including the relative orientations of its hydroxyl groups, plays a crucial role in the precise equilibrium distribution.

Quantitative Analysis of Anomeric and Ring-Form Equilibria

The primary experimental technique for the quantitative analysis of the different forms of a sugar in solution at equilibrium is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The anomeric protons (the hydrogen atom attached to the hemiacetal carbon) of the different cyclic forms resonate at distinct chemical shifts in the ¹H NMR spectrum, allowing for their identification and quantification. The relative concentrations of each form can be determined by integrating the corresponding anomeric proton signals.

While specific experimental data for the complete furanose and pyranose distribution of D-gulose is not prevalent in the reviewed literature, the equilibrium composition of D-glucose in aqueous solution is well-established and serves as an excellent comparative model.

Table 1: Equilibrium Composition of D-Glucose in Aqueous Solution

| Form | Ring Size | Anomer | Approximate Percentage at Equilibrium |

| Glucopyranose | 6-membered | β | ~64% |

| Glucopyranose | 6-membered | α | ~36% |

| Glucofuranose | 5-membered | α and β | <1% |

| Open-chain | - | - | <0.02% |

Note: The exact percentages can vary slightly with temperature and solvent conditions.[3]

Factors Influencing the Furanose vs. Pyranose Equilibrium

The preference for a pyranose over a furanose ring is primarily due to lower dihedral angle strain in the six-membered ring, which can adopt a stable chair conformation.[2] In this conformation, bulky substituents can occupy equatorial positions, minimizing steric hindrance. Furanose rings are more planar and experience greater torsional strain.

The relative stability of the α and β anomers of the pyranose form is influenced by the anomeric effect. This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C-1). However, in the case of D-glucose, the β-anomer, with its C-1 hydroxyl group in the equatorial position, is more stable due to the steric bulk of the hydroxyl group.[1]

For D-gulose, an epimer of D-galactose, the unique stereochemistry of its hydroxyl groups would lead to a different set of conformational energies, and thus a unique equilibrium distribution of its anomers, which necessitates experimental determination.

Experimental Protocol: Determination of Anomeric and Ring-Form Equilibrium by ¹H NMR Spectroscopy

The following protocol outlines the key steps for determining the equilibrium distribution of D-gulose anomers in solution.

4.1. Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of D-gulose and dissolve it in 0.5-0.7 mL of high-purity deuterium (B1214612) oxide (D₂O).

-

Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient period (typically several hours) to ensure that mutarotation has reached equilibrium.

-

Internal Standard (Optional): For precise quantification, a known amount of an internal standard with a signal that does not overlap with the sugar signals can be added.

4.2. NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Experiment: Acquire a one-dimensional ¹H NMR spectrum.

-

Parameters:

-

Solvent Suppression: Employ a presaturation sequence to suppress the residual HOD signal.

-

Acquisition Time: Use a sufficiently long acquisition time to ensure high resolution.

-

Relaxation Delay: Set a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

-

Number of Scans: Acquire an adequate number of scans to achieve a good signal-to-noise ratio.

-

4.3. Data Processing and Analysis

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Signal Identification: Identify the signals corresponding to the anomeric protons of the α-pyranose, β-pyranose, α-furanose, and β-furanose forms of D-gulose. These signals typically appear in the downfield region of the spectrum (around 4.5-5.5 ppm).

-

Integration: Carefully integrate the identified anomeric proton signals.

-

Quantification: Calculate the relative percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals and multiplying by 100.

Visualizing the Interconversion and Experimental Workflow

Diagram 1: D-Gulose Ring-Chain Tautomerism

Equilibrium between the cyclic and open-chain forms of D-gulose.

Diagram 2: Experimental Workflow for Anomer Analysis

Workflow for the quantitative analysis of D-gulose anomers by NMR.

Conclusion

The thermodynamic stability of the furanose versus pyranose forms of D-gulose is a critical aspect of its chemistry, influencing its physical properties and biological activity. While the pyranose form is generally favored for aldohexoses due to its lower ring strain, the specific equilibrium distribution for D-gulose requires experimental determination. The detailed ¹H NMR spectroscopy protocol provided in this guide offers a robust methodology for researchers to quantitatively assess the anomeric and ring-form composition of D-gulose in solution. Such data is invaluable for a deeper understanding of this monosaccharide's conformational preferences and for its application in drug development and other scientific disciplines. Further research to experimentally determine and publish the quantitative equilibrium data for D-gulose is highly encouraged to fill the current gap in the literature.

References

The Anomeric Effect in beta-D-Gulofuranose: A Technical Guide to Conformational Influence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anomeric effect and its profound influence on the conformational preferences of beta-D-gulofuranose. While D-gulose is a rare sugar, understanding the stereoelectronic forces that govern the conformation of its furanose form is critical for applications in drug design and glycobiology, where furanose rings are key components of nucleic acids and various polysaccharides. This document details the theoretical underpinnings of the anomeric effect in furanosides, outlines experimental and computational methodologies for its investigation, and presents a logical workflow for conformational analysis. Due to the scarcity of specific experimental data for this compound, this guide synthesizes information from broader studies on furanose conformation and provides generalized protocols and expected conformational behavior.

Introduction to the Anomeric Effect in Furanose Systems

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to adopt an axial or pseudo-axial orientation, contrary to what would be predicted based on steric hindrance alone. In pyranose rings, this effect is well-characterized.[1] In the more flexible five-membered furanose rings, the anomeric effect, in conjunction with steric interactions and solvent effects, dictates the puckering of the ring.

Furanose ring conformations are typically described by a pseudorotational itinerary, often visualized on a pseudorotational wheel. The conformations are generally classified into two major families: North (N) and South (S), which are separated by energy barriers. The puckering of the furanose ring is a dynamic equilibrium between these various conformations.

The Anomeric Effect and its Influence on this compound Conformation

In furanosides, the anomeric effect involves the stabilizing interaction between a lone pair of electrons on the endocyclic oxygen (O4) and the antibonding orbital (σ*) of the C1-O1 bond (the endo-anomeric effect). For the anomeric effect to be maximal, the lone pair and the antibonding orbital must be anti-periplanar. This geometric constraint favors specific ring puckers.

For a beta-anomer like this compound, the substituent at the anomeric carbon is in a pseudo-equatorial position. In this orientation, the ideal anti-periplanar alignment for a strong endo-anomeric effect is generally not achieved. This lack of a stabilizing anomeric effect in the beta-anomer can lead to a wider distribution of accessible conformations compared to the corresponding alpha-anomer, and the conformational equilibrium will be more heavily influenced by steric interactions between the substituents on the furanose ring.

The conformational landscape of this compound is therefore a delicate balance between minimizing steric clashes of its hydroxyl groups and the exocyclic hydroxymethyl group, and the subtle influence of solvent interactions. It is expected that this compound will exist in solution as a complex equilibrium of multiple furanose ring puckers.

Quantitative Data on Furanose Conformation

| Parameter | Typical Range/Value for Furanosides | Method of Determination |

| Energetic Stabilization of Anomeric Effect | 1-4 kcal/mol | Computational Chemistry (DFT, ab initio) |

| Pseudorotational Phase Angle (P) | 0° - 360° | NMR Spectroscopy, Computational Chemistry |

| Puckering Amplitude (τm) | 30° - 45° | NMR Spectroscopy, Computational Chemistry |

| Endocyclic Torsion Angles | -40° to +40° | X-ray Crystallography, Computational Chemistry |

| C1-O1 Bond Length | ~1.4 Å | X-ray Crystallography, Computational Chemistry |

| ³J(H,H) Coupling Constants | 0 - 10 Hz | NMR Spectroscopy |

Experimental and Computational Protocols for Conformational Analysis

The determination of the conformational preferences of this compound requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of carbohydrates in solution.[2][3][4] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the predominant ring puckers and the orientation of substituents can be determined.

Detailed Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve a purified sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a chemical shift reference standard (e.g., DSS or TSP for D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[5]

-

1D ¹H NMR: Provides an overview of the proton signals.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks for assigning protons within the sugar ring.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a particular spin system (i.e., the entire furanose ring).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons for carbon resonance assignment.[4]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range proton-carbon correlations, useful for confirming assignments and identifying through-bond connectivities.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities, which is crucial for determining the relative orientation of substituents and the overall ring conformation.

-

-

Data Analysis:

-

Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova).

-

Assign all proton and carbon resonances.

-

Measure the vicinal proton-proton coupling constants (³J(H,H)). These values are related to the dihedral angles between the coupled protons via the Karplus equation and can be used to determine the ring pucker.

-

Analyze NOESY/ROESY cross-peaks to determine inter-proton distances. These distances provide constraints for molecular modeling.

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state.[6][7][8] This can reveal a low-energy conformation of this compound, though it may not be representative of the dynamic equilibrium in solution.

Detailed Protocol for X-ray Crystallography:

-

Crystallization:

-

Grow single crystals of this compound of sufficient size and quality (typically >0.1 mm in all dimensions).[6] This is often the most challenging step and may require screening a wide range of conditions (e.g., solvent systems, temperature, precipitants).

-

Common crystallization techniques for carbohydrates include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.[9]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Place the crystal in a monochromatic X-ray beam, often at a synchrotron source for higher intensity.

-

Rotate the crystal and collect the diffraction pattern on a detector (e.g., CCD or pixel detector).[6]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.

-

Computational Chemistry

Computational modeling complements experimental data by providing insights into the energetics and dynamics of different conformations.[10][11]

Detailed Protocol for Molecular Dynamics (MD) Simulation:

-

System Setup:

-

Build a 3D model of this compound.

-

Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions if necessary to neutralize the system.

-

-

Simulation:

-

Energy-minimize the system to remove any bad contacts.

-

Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate the pressure.

-

Run a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.[12]

-

-

Analysis:

-

Analyze the trajectory to determine the populations of different ring puckers (e.g., by calculating pseudorotational parameters).

-

Calculate average bond lengths, bond angles, and torsion angles.

-

Generate a potential of mean force (PMF) along the pseudorotational pathway to understand the energy landscape of ring puckering.

-

Visualizing the Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive conformational analysis of this compound, integrating experimental and computational approaches.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformation of this compound is governed by a complex interplay of the anomeric effect, steric interactions, and solvent effects. Due to the beta-anomeric configuration, the stabilizing endo-anomeric effect is expected to be weak, leading to a flexible furanose ring that likely exists as an equilibrium of multiple puckered conformations in solution. A comprehensive understanding of this conformational landscape requires a multi-pronged approach that combines high-field NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations. The generalized protocols and logical workflow presented in this guide provide a robust framework for researchers to investigate the conformational behavior of this compound and other furanosidic structures, which is essential for advancing our understanding of their biological roles and for the rational design of carbohydrate-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [gupea.ub.gu.se]

- 12. Molecular dynamics simulations give insight into d-glucose dioxidation at C2 and C3 by Agaricus meleagris pyranose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Solution-State Equilibrium of D-gulose Anomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solution-state equilibrium of D-gulose anomers. Given the limited availability of specific quantitative data for D-gulose, this document leverages well-documented data for D-glucose (B1605176) as a comparative framework and outlines the established experimental protocols for the characterization of monosaccharide anomers in solution.

Introduction to D-gulose and its Anomeric Forms

D-gulose is a rare aldohexose, a C-3 epimer of D-galactose, which has garnered interest for its potential therapeutic applications in metabolic disorders.[1] Like other monosaccharides, D-gulose in an aqueous solution exists as an equilibrium mixture of cyclic hemiacetal forms and a small proportion of the open-chain aldehyde form. The cyclization of the open-chain form creates a new chiral center at the anomeric carbon (C-1), resulting in the formation of two diastereomers known as anomers: α and β. These anomers can exist in either a six-membered pyranose ring or a five-membered furanose ring. The equilibrium distribution of these various forms is a critical factor influencing the chemical and biological properties of the sugar.

Solution-State Equilibrium of D-gulose Anomers

While comprehensive quantitative data on the anomeric and tautomeric equilibrium of D-gulose in solution is not widely available in peer-reviewed literature, the principles governing its behavior are analogous to those of other well-studied aldohexoses like D-glucose.[1][2] In an aqueous solution, D-glucose exists predominantly in its pyranose forms, with furanose and open-chain forms being minor components.[3][4] A similar distribution is expected for D-gulose, although the exact ratios will be influenced by its unique stereochemistry.

For comparative purposes, the well-established solution-state equilibrium of D-glucose in water at or near room temperature is presented in the table below.

Table 1: Anomeric and Tautomeric Equilibrium of D-glucose in Aqueous Solution

| Form | Anomer | Percentage in Solution |

| Pyranose | β-D-glucopyranose | ~64%[3][5] |

| α-D-glucopyranose | ~36%[3][5] | |

| Furanose | α-D-glucofuranose | <0.1% |

| β-D-glucofuranose | <0.1% | |

| Open-chain | Aldehyde | <0.02%[3] |

Note: The exact percentages can vary slightly with temperature and solvent.

It is hypothesized that D-gulose also exists predominantly in the pyranose form, with the β-anomer likely being the major species due to the anomeric effect, which generally favors the equatorial orientation of the anomeric hydroxyl group in the more stable chair conformation. However, experimental verification is necessary to determine the precise equilibrium distribution for D-gulose.

Experimental Protocols for Determining Anomeric Equilibrium

The primary and most powerful technique for the qualitative and quantitative analysis of sugar anomers in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6] Gas chromatography (GC) can also be employed, typically after derivatization of the sugar.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can distinguish between the different anomers of a sugar in solution because the chemical environment of the nuclei in each form is unique. The anomeric protons (H-1) are particularly diagnostic, as they resonate in a distinct downfield region of the ¹H NMR spectrum (typically 4.3-5.9 ppm).[2] The coupling constant between the anomeric proton and the adjacent proton (³J(H1,H2)) is also indicative of the anomeric configuration.[2] For pyranose rings in a chair conformation, a larger coupling constant (typically 7-9 Hz) is observed for a trans-diaxial relationship (as in many β-anomers), while a smaller coupling constant (typically 2-4 Hz) is seen for an axial-equatorial or equatorial-equatorial relationship (as in many α-anomers). The relative concentrations of the anomers can be determined by integrating the signals corresponding to each form.[6]

Detailed Protocol for NMR Analysis of D-gulose:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity D-gulose.

-

Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for several hours to ensure that mutarotational equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum.

-

A solvent suppression technique (e.g., presaturation) should be used to attenuate the residual HOD signal.

-

The spectral width should be set to cover the expected range of chemical shifts for carbohydrates (e.g., 0-10 ppm).

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Acquire a one-dimensional (1D) ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.

-

(Optional but Recommended) Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), to aid in the unambiguous assignment of all proton and carbon signals for each anomer.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

-

Identify the signals corresponding to the anomeric protons (H-1) and/or anomeric carbons (C-1) for each of the different forms of D-gulose in solution (α-pyranose, β-pyranose, α-furanose, β-furanose).

-

Integrate the well-resolved signals of the anomeric protons in the ¹H NMR spectrum. The ratio of the integrals for the different anomeric forms corresponds to their relative concentrations in the equilibrium mixture.

-

Measure the ³J(H1,H2) coupling constants from the ¹H NMR spectrum to aid in the assignment of the α and β anomers.

-

Gas Chromatography (GC)

Principle: Gas chromatography can be used to separate and quantify the different anomers of a sugar. However, because sugars are not volatile, they must first be derivatized to increase their volatility. A common derivatization method is trimethylsilylation.[7] The different anomers, as their derivatized forms, will have different retention times on the GC column, allowing for their separation and quantification.[7]

General Workflow for GC Analysis:

-

Derivatization: The D-gulose sample is treated with a silylating agent (e.g., a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine) to convert the hydroxyl groups to trimethylsilyl (B98337) ethers.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The different anomers are separated based on their boiling points and interactions with the stationary phase.

-

Detection and Quantification: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection. The peak areas for each anomer are integrated to determine their relative concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solution-state equilibrium of D-gulose anomers using NMR spectroscopy.

Caption: Experimental workflow for the determination of D-gulose anomeric equilibrium.

Potential Biological and Therapeutic Relevance

While D-gulose is a rare sugar and not a primary metabolite in most organisms, preliminary research suggests it may have therapeutic potential, particularly in the context of metabolic disorders.[1] It is hypothesized that D-gulose may influence glucose and lipid metabolism through several mechanisms, including:

-

Modulation of Glucose Uptake: D-gulose may affect the translocation of glucose transporters, such as GLUT4, in insulin-sensitive tissues.[1]

-

Regulation of Hepatic Glucose Production: It may impact key enzymes involved in gluconeogenesis.[1]

-

Improvement of Insulin (B600854) Signaling: D-gulose could potentially enhance the insulin signaling cascade.[1]

It is important to note that research into the specific biological roles of D-gulose anomers is still in its early stages.[1] Understanding the solution-state equilibrium of D-gulose is a fundamental prerequisite for elucidating its mechanism of action and for the development of any potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cigs.unimo.it [cigs.unimo.it]

Spectroscopic Characterization of beta-D-Gulofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to beta-D-Gulofuranose

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆. As a furanose, it possesses a five-membered ring structure. The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is oriented on the same side as the C4 substituent in the Haworth projection. The structural elucidation of such rare sugars is critical in various fields, including glycobiology and drug discovery, where specific isomers can exhibit unique biological activities. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For carbohydrates like this compound, ¹H and ¹³C NMR are fundamental for assigning the chemical structure and stereochemistry.

Quantitative Data

While a complete set of experimental NMR data for this compound is not widely published, a ¹³C NMR spectrum is available in the SpectraBase database.[1][2][3] The reported chemical shifts provide a reference for the carbon skeleton of the molecule.

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| (Assignment of specific peaks requires further 2D NMR analysis) | (Data from SpectraBase) |

Note: A full assignment of the ¹³C NMR spectrum would necessitate further experiments, such as HSQC and HMBC, to correlate carbon signals with their attached protons.

Experimental Protocols

This protocol describes a general method for acquiring high-resolution ¹H and ¹³C NMR spectra of rare furanose sugars like this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates to exchange hydroxyl protons, simplifying the spectrum.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion, which is crucial for complex carbohydrate spectra.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 s

-

Acquisition time: 2-4 s

-

Spectral width: ~12 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 s

-

Spectral width: ~200 ppm

-

-

-

2D NMR Experiments for Structural Elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system of the sugar ring and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the overall structure.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR software (e.g., TopSpin, Mnova).

-

Reference the spectra to the internal standard.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the stereochemical relationships between protons.

-

Assign all ¹H and ¹³C chemical shifts based on the analysis of 1D and 2D NMR spectra.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Quantitative Data

No experimental mass spectrum for pure this compound is readily available. However, a GC-MS spectrum exists for a derivatized form, .beta.-d-Gulofuranose, 2,3:5,6-di-O-(ethylboranediyl)- .[4] This highlights a common strategy for analyzing carbohydrates by MS, which often involves derivatization to increase volatility.

Table 2: Mass Spectrometry Data for Derivatized this compound

| Derivative | Ionization Method | Key Fragments (m/z) |

| 2,3:5,6-di-O-(ethylboranediyl)- | GC-MS (EI) | (Specific fragmentation data would be obtained from the spectral database entry) |

Experimental Protocols

This protocol outlines a general method for the analysis of underivatized carbohydrates using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7][8]

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in the mobile phase starting condition or a compatible solvent (e.g., water/acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar compounds, such as an aminopropyl-silica or a hydrophilic interaction liquid chromatography (HILIC) column, is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an additive like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) to improve ionization and peak shape.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar, non-volatile molecules like carbohydrates. Atmospheric pressure chemical ionization (APCI) can also be employed, sometimes with post-column addition of a chlorinated solvent to promote chloride adduction.[8]

-

Polarity: Negative ion mode is often preferred for carbohydrates as it can readily form adducts with anions like chloride ([M+Cl]⁻) or acetate ([M+OAc]⁻), or deprotonated molecules ([M-H]⁻). Positive ion mode can also be used, often forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is ideal for accurate mass measurements to confirm the elemental composition. A triple quadrupole or ion trap can be used for tandem MS (MS/MS) experiments to obtain fragmentation information.

-

MS/MS Fragmentation: Perform fragmentation of the parent ion to obtain structural information. The fragmentation pattern can help to distinguish between isomers.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental formula (C₆H₁₂O₆).

-

Analyze the fragmentation pattern to gain insights into the structure of the sugar. Cross-ring cleavages are characteristic of furanose rings.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Quantitative Data

An experimental IR spectrum for this compound is not currently available in public spectral databases.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (stretching) | 3600 - 3200 | Strong, Broad |

| C-H (stretching) | 3000 - 2850 | Medium |

| C-O (stretching) | 1200 - 1000 | Strong |

| O-H (bending) | 1450 - 1300 | Medium |

Experimental Protocol

This protocol describes a standard method for obtaining an FTIR spectrum of a solid carbohydrate sample.[9][10][11]

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and compare them with known carbohydrate spectra to confirm the presence of hydroxyl and ether functional groups. The fingerprint region (below 1500 cm⁻¹) can provide information about the specific structure of the sugar, although interpretation can be complex.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a rare sugar like this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Carbohydrates by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. shimadzu.com [shimadzu.com]

- 8. advion.com [advion.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. An infrared spectroscopic study of the interactions of carbohydrates with dried proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

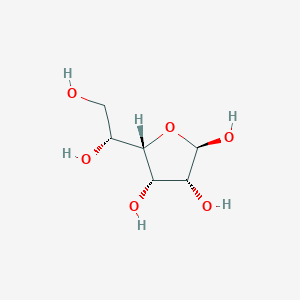

Chemical structure and CAS number for beta-D-Gulofuranose.

An In-depth Technical Guide to beta-D-Gulofuranose: Chemical Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of this compound, a monosaccharide of interest in carbohydrate chemistry and potentially in drug development. This document details its chemical identity, physicochemical properties, and outlines general analytical methodologies relevant to its study.

Chemical Identity and Structure

This compound is a C-1 anomer of D-gulofuranose, which is a five-membered ring form of the hexose (B10828440) sugar, gulose.[1] Its precise chemical structure is defined by the spatial arrangement of its hydroxyl groups.

The fundamental identifiers and structural details of this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 41847-50-1[1][2] |

| Molecular Formula | C₆H₁₂O₆[1] |

| IUPAC Name | (2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[1] |

| InChI | InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1[1][2] |

| InChIKey | AVVWPBAENSWJCB-FDROIEKHSA-N[1][2] |

| Canonical SMILES | C(--INVALID-LINK--O)O)O">C@HO)O[2] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound. These properties are crucial for understanding its behavior in various solvents and biological systems, and for developing analytical methods.

| Property | Value |

| Molecular Weight | 180.16 g/mol |

| Exact Mass | 180.06338810 Da |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 110 Ų |

| XLogP3-AA | -2.6 |

Note: The properties listed above are computationally derived and may vary slightly from experimentally determined values.

Experimental Protocols and Methodologies

Detailed experimental protocols specifically for the synthesis or biological testing of this compound are not extensively reported in publicly accessible literature. However, general methodologies for the analysis of furanose sugars are well-established and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the structural analysis of carbohydrates. For this compound, ¹H and ¹³C NMR would be essential to confirm its identity and stereochemistry.

General Protocol Outline for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid exchange of hydroxyl protons, or to intentionally study them.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Spectral Analysis:

-

Chemical Shifts (δ): Analyze the chemical shifts of the protons. The anomeric proton (H-1) typically resonates at a distinct downfield position.

-

Coupling Constants (J): Measure the scalar coupling constants between adjacent protons. These values are crucial for determining the relative stereochemistry of the hydroxyl groups.

-

2D NMR Experiments: For unambiguous assignment of all proton signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) should be performed. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in conformational analysis.

-

Logical Workflow for Carbohydrate Analysis

The following diagram illustrates a general logical workflow for the analysis and characterization of a carbohydrate such as this compound.

Caption: General workflow for carbohydrate analysis.

Role in Drug Development

While specific applications of this compound in drug development are not widely documented, furanose and other carbohydrate moieties are of significant interest in medicinal chemistry. They can be incorporated into nucleoside analogues, glycosylated natural products, and other therapeutic agents to modulate pharmacokinetic and pharmacodynamic properties. The unique stereochemistry of gulose may offer novel structural motifs for the design of enzyme inhibitors or receptor ligands. Further research is warranted to explore the potential biological activities of this compound and its derivatives.

References

The Unseen Architects: A Technical Guide to the Biological Significance of Furanose Sugars in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Abstract: While the six-membered pyranose ring dominates the landscape of free monosaccharides, the five-membered furanose form plays a profoundly significant, albeit often less abundant, role in a multitude of critical cellular processes. This technical guide provides an in-depth exploration of the biological importance of furanose sugars, focusing on their unique structural properties that underpin their functions in nucleic acid structure, enzymatic recognition, cellular signaling, and as targets for therapeutic intervention. We present quantitative data on furanose-pyranose equilibria, detailed methodologies for their characterization, and visualizations of key cellular pathways where these five-membered rings are indispensable.

The Furanose Conformation: A Matter of Structure and Stability

Monosaccharides with five or more carbons exist in an aqueous solution as an equilibrium mixture of their open-chain and cyclic forms. The formation of a five-membered ring results in a furanose , while a six-membered ring is termed a pyranose .[1] The thermodynamic stability of the chair conformation of the pyranose ring generally makes it the predominant form for many aldohexoses in solution.[1][2] However, the furanose form, despite being less stable for many free sugars, is crucial for specific biological functions due to its unique conformational flexibility.[3][4] This flexibility allows furanose rings to adopt various puckered conformations (envelope and twist), which can be critical for molecular recognition by enzymes and other proteins.[3][4]

Quantitative Distribution of Furanose and Pyranose Forms

The relative abundance of furanose and pyranose conformers is dependent on the specific sugar, solvent conditions, and temperature.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for quantifying these populations in solution.[5]

| Monosaccharide | Pyranose Form (%) | Furanose Form (%) | Open-Chain Form (%) | Reference |